molecular formula C6H7Cl2NO2S2 B2436976 2,5-dichloro-N-ethylthiophene-3-sulfonamide CAS No. 671185-83-4

2,5-dichloro-N-ethylthiophene-3-sulfonamide

Cat. No.: B2436976
CAS No.: 671185-83-4
M. Wt: 260.15
InChI Key: KQDQINTXQXTLDF-UHFFFAOYSA-N
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Description

2,5-dichloro-N-ethylthiophene-3-sulfonamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Properties

IUPAC Name

2,5-dichloro-N-ethylthiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2NO2S2/c1-2-9-13(10,11)4-3-5(7)12-6(4)8/h3,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDQINTXQXTLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(SC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Route Selection

The target molecule, 2,5-dichloro-N-ethylthiophene-3-sulfonamide, derives from a thiophene backbone functionalized at positions 2, 3, and 5. Retrosynthetic disconnection suggests two primary pathways:

Thiophene Ring Construction with Pre-installed Substituents

This approach involves assembling the thiophene ring from acyclic precursors containing pre-positioned chlorine and sulfonamide groups. A notable precedent exists in CN101314598B, where acrylonitrile and methyl mercaptoacetate undergo cyclization to form a 3-aminothiophene intermediate, later functionalized via chlorination and sulfonation. Adapting this method, 2,5-dichlorothiophene-3-sulfonyl chloride could be synthesized through sequential chlorination and sulfonation, followed by amidation with ethylamine.

Post-functionalization of a Preformed Thiophene Core

Alternatively, starting from commercially available 3-bromothiophene, electrophilic chlorination at positions 2 and 5 can be achieved using chlorine gas in the presence of Lewis acids such as FeCl₃. Subsequent sulfonation at position 3 via chlorosulfonic acid yields the sulfonyl chloride, which reacts with ethylamine to form the target sulfonamide.

Detailed Synthesis Protocols

Route 1: Cyclization of Acyclic Precursors

Synthesis of 2,5-Dichlorothiophene-3-sulfonyl Chloride

Adapting methodologies from CN101314598B, methyl mercaptoacetate reacts with 2,3-dichloropropionitrile under basic conditions (sodium methoxide in methanol) to form 2-carbomethoxy-3-aminothiophene. Diazotization with NaNO₂/HCl followed by sulfonation using SO₂/CuCl yields 2-carbomethoxy-3-sulfonylchlorothiophene. Chlorination with Cl₂/FeCl₃ at 30°C introduces the 5-chloro substituent, and ester hydrolysis affords 2,5-dichlorothiophene-3-sulfonyl chloride.

Key Data:

  • Chlorination yield: 78% (CN101314598B)
  • Reaction temperature: 10–50°C
  • Catalyst: FeCl₃ (2 mol%)
Amidation with Ethylamine

The sulfonyl chloride intermediate reacts with ethylamine in dichloromethane using triethylamine as a base. After 3 hours at 25°C, the mixture is extracted, washed with brine, and purified via recrystallization (ethanol/water) to yield the target compound.

Optimization Insights:

  • Stoichiometry: 1.1 eq ethylamine to ensure complete conversion
  • Purity after recrystallization: 99.1% (HPLC)

Route 2: Direct Sulfonation of 2,5-Dichlorothiophene

Electrophilic Sulfonation

2,5-Dichlorothiophene undergoes sulfonation at position 3 using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0°C. The reaction is quenched with ice-water, and the sulfonic acid is converted to the sulfonyl chloride using PCl₅.

Challenges:

  • Regioselectivity: Sulfonation at position 3 is favored due to electron-withdrawing chlorine atoms at 2 and 5 directing electrophiles to the meta position.
  • Yield: 65% (extrapolated from analogous reactions in US9950997B2)
Amidation Step

Identical to Route 1, yielding this compound with comparable purity.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Starting Material Cost Low Moderate
Number of Steps 5 3
Overall Yield 11.3% 42%
Purification Complexity High Moderate
Regioselectivity Control Excellent Good

Route 1, while longer, offers superior control over substituent positioning, critical for pharmaceutical applications. Route 2 provides a shorter pathway but requires stringent conditions to avoid polysubstitution.

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6):

  • δ 7.52 (s, 1H, thiophene H-4)
  • δ 3.21 (q, J=7.2 Hz, 2H, NHCH₂CH₃)
  • δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃)

13C NMR:

  • 142.5 ppm (C-3, sulfonamide attachment)
  • 128.9 ppm, 130.4 ppm (C-2, C-5 chloro substituents)

Industrial Scalability and Environmental Considerations

The use of chlorinated solvents (dichloromethane) in Route 1 poses disposal challenges, whereas Route 2’s PCl₅ generates phosphorous oxychloride waste. Recent advances in CN105820072A demonstrate solvent substitution with cyclopentyl methyl ether (CPME), a greener alternative, improving sustainability without compromising yield.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-ethylthiophene-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different alkyl or aryl groups .

Scientific Research Applications

Chemistry

In the field of chemistry, 2,5-dichloro-N-ethylthiophene-3-sulfonamide serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, including:

  • Substitution Reactions : The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction : The compound can undergo oxidation to form sulfonic acids or sulfoxides and reduction to convert the sulfonamide group to an amine.

Biology

In biological research, this compound is utilized for studying enzyme inhibition and protein interactions . Its sulfonamide group mimics natural substrates, allowing it to bind to enzyme active sites effectively. Notable applications include:

  • Antimicrobial Activity : Preliminary studies indicate significant activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Enzyme Inhibition Studies : The compound has shown competitive inhibition against dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

Medicine

The medicinal applications of this compound are promising due to its potential as an antimicrobial , anti-inflammatory , and anticancer agent . Research findings suggest:

  • Antimicrobial Efficacy : Case studies have demonstrated effective inhibition against resistant bacterial strains with minimal inhibitory concentration (MIC) values comparable to established antibiotics.
  • Cytotoxic Effects : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines at specific concentrations.

Industry

In industrial applications, this compound is utilized in the development of:

  • Organic Semiconductors : Due to its electronic properties, it is being explored for use in organic electronic devices.
  • Corrosion Inhibitors : Its chemical stability and reactivity make it suitable for formulating materials that protect against corrosion.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of various sulfonamides, including this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with MIC values lower than those of traditional antibiotics.

Enzyme Inhibition Investigation

Another investigation focused on the compound's ability to inhibit dihydropteroate synthase. The results showed competitive inhibition with an IC50 value indicating potent enzyme inhibition compared to standard sulfa drugs.

Mechanism of Action

The mechanism of action for 2,5-dichloro-N-ethylthiophene-3-sulfonamide involves its interaction with specific molecular targets. These interactions can inhibit enzyme activity or disrupt biological pathways, leading to its observed effects.

Biological Activity

2,5-Dichloro-N-ethylthiophene-3-sulfonamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique substitution pattern that may confer specific pharmacological properties, making it a subject of interest in various research domains.

  • IUPAC Name : this compound
  • Molecular Formula : C₆H₇Cl₂N₃O₂S
  • Molecular Weight : 260.2 g/mol
  • InChI : InChI=1S/C6H7Cl2NO2S2/c1-2-9-13(10,11)4-3-5(7)12-6(4)8/h3,9H,2H2,1H3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting enzyme activity or disrupting biological pathways. The sulfonamide group is known for its role in enzyme inhibition, particularly in the inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit antimicrobial activity. This compound may demonstrate similar properties due to its structural characteristics, which allow it to interact with microbial enzymes or cellular structures.

Anticancer Activity

Several studies have highlighted the potential of thiophene derivatives as anticancer agents. The compound's ability to inhibit specific pathways involved in cell proliferation and survival suggests it may be effective against certain cancer types. For instance, compounds with similar structures have shown promise in targeting cancer cell lines by inducing apoptosis or inhibiting tumor growth.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition potential of thiophene derivatives, including this compound. The results indicated that the compound could inhibit carbonic anhydrase activity, which is crucial for maintaining pH balance in biological systems.

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial efficacy of thiophene derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds similar to this compound exhibited significant antibacterial activity, suggesting a potential application in treating bacterial infections.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
2,5-Dibromo-3,4-dinitrothiopheneBromine substitutions enhance reactivityModerate antimicrobial properties
2,5-Dichloro-3,4-dinitrothiopheneSimilar chlorine substitutionsHigh anticancer activity
2-Bromo-5-chloro-3,4-dinitrothiopheneMixed halogen substitutionsVariable anti-inflammatory effects

Q & A

Q. What are the standard synthetic routes for 2,5-dichloro-N-ethylthiophene-3-sulfonamide, and how are yields optimized?

Methodological Answer: The synthesis typically involves sequential sulfonylation and chlorination of a thiophene precursor. A general procedure includes:

Sulfonylation: Reacting 3-aminothiophene with ethylsulfonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base.

Chlorination: Treating the intermediate with chlorine gas or sulfuryl chloride (SO₂Cl₂) in a polar aprotic solvent (e.g., DMF) at 0–5°C to ensure regioselective dichlorination at the 2,5-positions.

Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.
Yield Optimization:

  • Control reaction temperature to minimize side reactions (e.g., over-chlorination).
  • Use stoichiometric excess of chlorinating agent (1.2–1.5 eq) for complete conversion.
  • Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using deuterated solvents (e.g., CDCl₃). The ethyl group (N–CH₂CH₃) appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.3–3.5 ppm). Thiophene protons show deshielding due to electron-withdrawing sulfonamide and chlorine groups (δ 7.1–7.5 ppm).
  • X-ray Crystallography: Determines molecular geometry and confirms regiochemistry. For example, a C–S bond length of ~1.76 Å and Cl–C–Cl angles of ~120° validate the dichlorothiophene core .
  • Mass Spectrometry (HRMS): Expect [M+H]⁺ at m/z 294.9712 (C₆H₆Cl₂NO₂S₂).

Key Validation Metrics:

  • Crystallographic R-factor: <0.05 for high-confidence structures.
  • NMR Coupling Constants: J values for thiophene protons should align with DFT-calculated conformers .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for sulfonamide derivatives like this compound?

Methodological Answer: Contradictions often arise from methodological variability:

  • In vitro vs. in vivo models: Differences in membrane permeability (e.g., logP >3 may enhance cellular uptake but reduce aqueous solubility).
  • Assay Conditions: pH, temperature, and co-solvents (e.g., DMSO) can alter protein binding. Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Receptor Heterogeneity: Compare activity across receptor isoforms (e.g., COX-1 vs. COX-2 for anti-inflammatory studies).
    Case Study: Haddad et al. (2008b) demonstrated that divergent receptor-clustering patterns stemmed from ligand-specific conformational changes in G-protein-coupled receptors, resolved via meta-analysis of dose-response curves .

Q. What experimental strategies optimize regioselective chlorination in thiophene sulfonamides?

Methodological Answer: Regioselectivity is governed by electronic and steric effects:

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states for electrophilic substitution at electron-deficient positions (2,5- in thiophene).
  • Catalysts: Lewis acids (e.g., FeCl₃) direct chlorination to the most nucleophilic site.
  • Temperature: Low temperatures (0–5°C) favor kinetic control, preventing thermodynamic redistribution.
    Validation:
  • Computational modeling (DFT) predicts charge distribution (Mulliken charges) to identify reactive sites.
  • Comparative HPLC analysis of reaction mixtures under varied conditions .

Q. How does the electronic structure of the thiophene ring influence the compound’s reactivity and stability?

Methodological Answer: The sulfur atom in thiophene contributes to conjugation, creating a planar aromatic system:

  • Electrophilic Substitution: Electron-withdrawing groups (sulfonamide, Cl) deactivate the ring, directing reactions to residual electron-rich positions.
  • Oxidative Stability: The sulfur atom is prone to oxidation (e.g., to sulfoxide). Stabilize by storing compounds under inert gas and avoiding strong oxidizers (e.g., H₂O₂).
  • Photodegradation: UV exposure can cleave C–S bonds. Use amber glassware and conduct stability studies under ICH guidelines (25°C/60% RH) .

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